5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid
Description
This compound features a 1,2,3-triazole core with three key substituents:
- Position 2: A 2-(trifluoromethyl)phenyl group, introducing lipophilicity and steric bulk.
- Position 4: A carboxylic acid group, enabling hydrogen bonding and salt formation for enhanced solubility.
- Position 5: A nitro group, providing strong electron-withdrawing effects that influence electronic properties and reactivity.
The molecular formula is estimated as C₁₀H₆F₃N₄O₄ (calculated molecular weight: ~290.14 g/mol).
Properties
Molecular Formula |
C10H5F3N4O4 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
5-nitro-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N4O4/c11-10(12,13)5-3-1-2-4-6(5)16-14-7(9(18)19)8(15-16)17(20)21/h1-4H,(H,18,19) |
InChI Key |
HTSUJASRZJEAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The azide (e.g., 2-(trifluoromethyl)phenyl azide) reacts with a β-ketoester (e.g., ethyl 2-cyano-3-nitropropanoate) in aqueous ethanol (95%) with potassium carbonate as the base. The mixture is heated at 80°C for 16 hours, facilitating a conjugate addition-cyclization sequence. Key steps include:
-
Nucleophilic attack : The azide’s terminal nitrogen attacks the β-carbon of the ketoester.
-
Cyclization : Intramolecular dehydration forms the triazole ring.
-
Deprotonation : The base abstracts a proton from the intermediate, stabilizing the carboxylate.
-
Azide preparation : 2-(Trifluoromethyl)aniline (0.5 mol) is diazotized with NaNO₂/HCl at 0°C, followed by sodium azide addition to yield the aryl azide (90% yield).
-
Cyclization : The azide (25 mmol), β-ketoester (28 mmol), and K₂CO₃ (3 eq) in 45 mL ethanol/water (3:1) are refluxed for 16 hours.
-
Workup : Neutralization with HCl precipitates the product, which is filtered and dried under vacuum (yield: 30–95%).
Challenges and Optimizations
-
Regioselectivity : The reaction favors 1,4-disubstituted triazoles due to electronic effects of the nitro group.
-
Scale-up Limitations : Precipitation during neutralization complicates large batches. Switching to continuous flow reactors improves homogeneity and yield.
-
Purification : Crude products often require silica gel chromatography (hexane:ethyl acetate, 9:1) to remove unreacted azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Post-Functionalization
The CuAAC "click" reaction provides precise control over triazole substitution patterns, followed by nitration and oxidation to install the nitro and carboxylic acid groups.
Synthetic Sequence
-
Alkyne Preparation : 2-(Trifluoromethyl)phenylacetylene is synthesized via Sonogashira coupling.
-
CuAAC Reaction : Reacting the alkyne with benzyl azide (1.2 eq) using CuI (10 mol%) in THF at 60°C for 12 hours yields 1-benzyl-4-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole.
-
Nitration : Treating the triazole with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 5.
-
Oxidation : The benzyl group is oxidatively cleaved (KMnO₄, H₂O/acetone, 50°C) to generate the carboxylic acid.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| CuAAC | 85% | 92% |
| Nitration | 65% | 89% |
| Oxidation | 70% | 95% |
Advantages and Limitations
-
Regiocontrol : CuAAC exclusively forms 1,4-triazoles, ensuring correct nitro positioning.
-
Multi-Step Process : Overall yield drops to ~38% due to sequential reactions.
-
Functional Group Tolerance : Nitration requires electron-deficient aryl rings to avoid side reactions.
Regioselective Alkylation of Preformed Triazole Cores
For industrial-scale production, preassembled triazole intermediates are functionalized via electrophilic substitutions. A regioselective approach using Na₂CO₃ in DMF achieves >80% selectivity for the 2-position.
Methodology
-
Core Synthesis : 4-Carboxy-1H-1,2,3-triazole is prepared via cyclization of ethyl cyanoacetate with hydrazine.
-
Trifluoromethylation : Electrophilic substitution with (2-(trifluoromethyl)phenyl)diazonium tetrafluoroborate in DMF at 25°C for 6 hours.
-
Nitration : HNO₃/AcOH at 40°C installs the nitro group.
Optimization Insights :
-
Base Selection : Na₂CO₃ outperforms Cs₂CO₃ or DBU, minimizing byproducts.
-
Solvent Effects : DMF enhances solubility of the triazole carboxylate, improving reaction homogeneity.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Step Cyclization | 30–95% | Moderate | Moderate | High |
| CuAAC + Functionalization | 38% | High | Low | Low |
| Regioselective Alkylation | 70–85% | High | High | Moderate |
Critical Observations :
-
The one-step method is cost-effective but struggles with reproducibility at scale.
-
CuAAC offers superior regiocontrol but is less feasible for industrial applications.
-
Regioselective alkylation balances yield and scalability, making it preferred for kilogram-scale production.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopting continuous flow reactors (CFRs) addresses batch variability in the one-step method:
-
Residence Time : 2 hours at 100°C.
-
Throughput : 1.2 kg/day using a 10 L reactor.
-
Purity : 98% by in-line HPLC monitoring.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to form amine derivatives, a critical step for modifying biological activity or enabling further functionalization.
Reduction selectivity depends on the catalyst and solvent system. Palladium-based catalysts favor complete reduction to the amine, while acidic zinc conditions produce intermediates.
Acid-Base Reactions
The carboxylic acid group participates in neutralization and salt formation, improving solubility for pharmaceutical applications.
Salts are often intermediates for esterification or amidation .
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution to form esters or amides, key for prodrug development or polymer synthesis.
Thionyl chloride (SOCl₂) is commonly used to activate the carboxylic acid for these reactions .
Electrophilic Substitution
The electron-deficient triazole ring directs electrophilic attacks to specific positions, enabling halogenation or sulfonation.
Halogenation at the triazole’s C-1 position is favored due to the electron-withdrawing nitro group.
Cyclization and Heterocycle Formation
Intramolecular cyclization produces fused heterocycles under acidic or thermal conditions.
Polyphosphoric acid (PPA) promotes dehydration and cyclization .
Oxidative Degradation
Strong oxidants degrade the triazole ring or nitro group, limiting utility in oxidative environments.
| Oxidant | Conditions | Major Degradation Products | Stability Notes | References |
|---|---|---|---|---|
| KMnO₄, H₂O, 80°C | 2 h | CO₂, trifluoromethylphenyl fragments | Rapid decomposition above 60°C | |
| H₂O₂, Fe²⁺, 25°C | 24 h | Nitroso intermediates | pH-dependent reaction kinetics |
Stability studies recommend storage below 25°C in inert atmospheres.
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings for biaryl synthesis.
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane | 80°C, 12 h | 5-Nitro-2-(2-(trifluoromethyl)-4-biphenyl)-2H-triazole-4-carboxylic acid | 55% |
Low yields are attributed to steric hindrance from the trifluoromethyl group .
Key Reactivity Insights:
-
Nitro Group : Highly reactive in reductions and nucleophilic substitutions.
-
Carboxylic Acid : Central to salt, ester, and amide formation.
-
Triazole Ring : Stabilizes charge distribution, directing electrophilic attacks to C-1 .
-
Trifluoromethyl Group : Enhances metabolic stability but limits cross-coupling efficiency .
This compound’s versatility in forming pharmacologically active derivatives makes it valuable in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is with a CAS number of 1708250-34-3. The compound features a triazole ring which is known for its biological activity and ability to form stable complexes with metal ions.
Anticancer Activity
Recent studies have highlighted the potential of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid as an anticancer agent. For instance:
- Case Study : In a study published by the American Chemical Society, compounds similar to 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibited significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions reaching up to 86.61% .
Antimicrobial Properties
The compound has also shown promising antimicrobial properties:
- Research Findings : A study indicated that derivatives of triazole compounds demonstrated effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the nitro group significantly enhanced the antimicrobial efficacy of these compounds .
Pesticidal Activity
Triazole derivatives are commonly explored for their potential as fungicides and herbicides:
- Application Insight : The incorporation of trifluoromethyl groups into triazole structures has been associated with improved fungicidal activity against various plant pathogens. This suggests that 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid could serve as a lead compound in developing new agricultural chemicals .
Polymer Chemistry
The unique chemical structure of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid allows it to be used in polymer synthesis:
- Synthesis Applications : This compound can act as a monomer or crosslinking agent in the formation of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stress .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 5-Nitro-2-(trifluoromethyl)phenyl | SNB-19 | 86.61 |
| OVCAR-8 | 85.26 | |
| NCI-H40 | 75.99 |
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 5-Nitro derivative | Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | Not specified |
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of essential enzymes in microbial cells, leading to cell death . The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with the target molecule, allowing comparisons of substituent impacts:
A. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 22300-56-7)
- Substituents: Position 5: Methyl group (electron-donating).
- Molecular Formula : C₁₀H₉N₃O₂.
- Molecular Weight : 203.19 g/mol.
- Melting Point : 200–202°C.
- Absence of trifluoromethylphenyl decreases lipophilicity, which may improve aqueous solubility but reduce membrane permeability.
B. 5-Nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine
- Substituents :
- Core: Pyridine instead of triazole.
- Position 3: Trifluoromethyl group.
- Position 2: Triazolyl group.
- Key Differences :
- Pyridine’s aromatic nitrogen alters electronic distribution compared to triazole.
- The trifluoromethyl group on pyridine may enhance metabolic stability in drug design but could sterically hinder interactions with biological targets.
Functional Group Impact on Properties
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1708250-34-3) is a compound of significant interest due to its diverse biological activities. The compound belongs to the class of triazole derivatives, which have been recognized for their pharmacological potential. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid can be represented as follows:
This compound features a nitro group and a trifluoromethyl group, which significantly influence its biological activity. The presence of these functional groups enhances lipophilicity and may affect membrane permeability.
Synthesis
The synthesis of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored in literature to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have shown potent antibacterial and antifungal activity. The presence of the nitro group is often correlated with enhanced antimicrobial effects.
| Compound | Activity | Reference |
|---|---|---|
| 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid | Antibacterial | |
| Analogous Triazoles | Antifungal |
Enzyme Inhibition
Research has indicated that triazole derivatives can act as enzyme inhibitors. For example, some studies have focused on their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibition of XO can be beneficial in treating conditions like gout.
In vitro studies demonstrated that derivatives similar to 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibit strong inhibitory activity against XO:
| Compound | IC50 (μM) | Type of Inhibition | Reference |
|---|---|---|---|
| 5-Nitro derivative | < 1.0 | Mixed-type | |
| Other Triazoles | Varies | Competitive |
Cytotoxicity and Antiproliferative Activity
The antiproliferative activity against various cancer cell lines has been explored through molecular docking studies and cytotoxicity assays. The presence of the trifluoromethyl group appears to enhance the cytotoxic potential against several cancer types.
Case Studies
-
Xanthine Oxidase Inhibition : A study evaluated the inhibitory effects of various triazole derivatives on XO activity. Among them, compounds structurally related to 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid showed significant inhibition with an IC50 value in the submicromolar range.
"The results suggest that structural modifications can lead to enhanced inhibitory potency against xanthine oxidase."
-
Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of synthesized triazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial activity.
"Compounds with electron-withdrawing groups exhibited improved antibacterial properties compared to their counterparts."
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can regioselectivity challenges in triazole formation be addressed?
- Methodological Answer : The triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). To address regioselectivity, use tert-butyl carbazate to generate 1,4-disubstituted triazoles. The carboxylic acid group can be introduced via hydrolysis of a nitrile intermediate under acidic conditions. Challenges include competing side reactions from the electron-withdrawing nitro and trifluoromethyl groups; optimizing reaction temperature (e.g., 60–80°C) and catalyst loading (5–10 mol% CuI) improves yield .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% by area normalization) .
- NMR : H and C NMR in DMSO-d6 confirm substituent positions (e.g., nitro group at δ 8.2–8.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]: m/z 357.04) verifies molecular weight .
Q. How should researchers handle solubility challenges during in vitro bioactivity assays?
- Methodological Answer : The compound’s poor aqueous solubility can be mitigated by:
- Using DMSO as a stock solvent (≤1% v/v final concentration).
- Incorporating surfactants (e.g., 0.1% Tween-80) or cyclodextrins in buffer systems.
- Confirming solubility via dynamic light scattering (DLS) to avoid false-negative results in assays .
Advanced Research Questions
Q. What strategies are employed to resolve crystallographic data contradictions when determining the X-ray structure of this compound?
- Methodological Answer : For X-ray crystallography:
- Use SHELXL for refinement, particularly for high-resolution data (<1.0 Å). Address twinning by applying the TWIN/BASF commands in SHELXL.
- Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) using Olex2 or Mercury. Discrepancies in thermal parameters may require TLS refinement .
Q. How can researchers design experiments to investigate the potential kinase inhibitory activity of this compound?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR or VEGFR2) at 10 µM compound concentration.
- Docking Studies : Perform molecular docking (AutoDock Vina) using the crystal structure of the kinase active site (PDB ID: 1M17) to predict binding modes.
- SAR Analysis : Synthesize analogs (e.g., replacing nitro with cyano) to probe electronic effects on IC values .
Q. What computational approaches are suitable for predicting the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (predicted ~2.8) and CYP450 inhibition.
- Metabolic Pathways : Simulate Phase I metabolism (CYP3A4/2D6) via StarDrop’s DEREK Nexus.
- Toxicity : Apply ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., nitro groups) .
Q. How can NMR-based binding studies elucidate interactions between this compound and serum albumin?
- Methodological Answer :
- H STD-NMR : Saturate albumin’s methyl resonances (δ 0.8–1.2 ppm) and observe ligand signal attenuation.
- Titration Experiments : Measure chemical shift perturbations (CSPs) of the compound’s aromatic protons at increasing albumin concentrations (0–50 µM).
- K Calculation : Fit CSP data to a 1:1 binding model using OriginPro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
